2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
Description
2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 824414-16-6) is a biphenylamine derivative featuring a methoxy group at the 2'-position of the biphenyl scaffold and a primary amine group at the 4-position. It is commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely employed for constructing biaryl systems . The compound is characterized by a molecular weight of 235.71 g/mol (including HCl) and is typically obtained as a faint beige or yellow crystalline solid with a purity of ≥95% . Its structural identity is confirmed through spectroscopic techniques such as $ ^1H $-NMR and $ ^{13}C $-NMR, consistent with related biphenylamine derivatives .
Additionally, biphenylamine derivatives are utilized in materials science, such as in the synthesis of hole-transporting layers (HTLs) for organic electronics .
Properties
IUPAC Name |
4-(2-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCLWXKDAGQQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657387 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824414-16-6, 263901-48-0 | |
| Record name | [1,1′-Biphenyl]-4-amine, 2′-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824414-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Suzuki–Miyaura Coupling for Biphenyl Core Formation
The biphenyl scaffold is typically synthesized by coupling a 2-methoxyphenylboronic acid with a 4-bromoaniline derivative or vice versa. The reaction conditions generally involve:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium) or Pd(OAc)₂ with triphenylphosphine |
| Base | Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) |
| Solvent | 1,2-Dimethoxyethane, ethylene glycol dimethyl ether, or aqueous mixtures |
| Temperature | Reflux (~80-100°C) |
| Reaction Time | 16-18 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Example:
In a documented synthesis of 2-amino-2'-methyl-biphenyl (a close analog), 2-methylphenylboronic acid and 2-bromoaniline were reacted under reflux with Pd(OAc)₂, triphenylphosphine, and K₂CO₃ in ethylene glycol dimethyl ether for 18 hours, yielding 84.8% of the product after purification.
This approach is adaptable for 2'-methoxy substitution by replacing the methylphenylboronic acid with 2-methoxyphenylboronic acid.
Introduction of the Amino Group
The amino group at the 4-position is often introduced by starting with 4-bromoaniline or via reduction of a nitro precursor after biphenyl formation.
- Direct use of 4-bromoaniline in Suzuki coupling allows direct installation of the amine group.
- Alternatively, reduction of 4-nitrobiphenyl derivatives can be performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Methoxy Group Installation
The methoxy group at the 2' position is usually introduced via:
- Using 2-methoxyphenylboronic acid in the Suzuki coupling step.
- Alternatively, alkylation of 2'-hydroxybiphenyl derivatives with methylating agents such as methyl iodide under basic conditions.
Formation of Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, which improves the compound's stability and handling properties.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, 1,2-dimethoxyethane, reflux 18h | ~80-85 | High yields with clean biphenyl formation |
| Amino group introduction | Use of 4-bromoaniline or nitro reduction | >80 | Direct coupling preferred for simplicity |
| Methoxy group installation | 2-methoxyphenylboronic acid or methylation of phenol | Variable | Methoxy group stable under coupling conditions |
| Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Simple acid-base reaction |
Research Findings and Analytical Data
- The Suzuki–Miyaura reaction is highly efficient for biphenyl synthesis with functional groups such as amines and methoxy groups tolerated well under the reaction conditions.
- Microwave irradiation or thermal heating can be employed to accelerate the coupling reaction.
- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
- The final product's structure is confirmed by NMR (¹H and ¹³C), GC-MS, and IR spectroscopy, showing characteristic signals for methoxy (singlet near δ 3.7 ppm in ¹H NMR) and amine groups.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Reagents/Catalysts | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Biphenyl core synthesis | Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, aryl bromide | Reflux 80-100°C, 16-18 h | 78-85 | High selectivity, scalable |
| Amino group introduction | Direct coupling or reduction | 4-bromoaniline or nitro precursor, reducing agents | Coupling or reduction conditions | >80 | Direct coupling preferred |
| Methoxy group installation | Use of methoxy-substituted boronic acid or methylation | 2-methoxyphenylboronic acid or methyl iodide/base | Coupling or alkylation conditions | Variable | Stable under coupling conditions |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ether | Room temperature | Quantitative | Improves stability and solubility |
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include phenol derivatives, secondary amines, and various substituted biphenyl compounds .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride serves as a versatile building block for synthesizing various organic compounds. Its biphenyl structure allows for electrophilic aromatic substitution reactions, enabling the formation of more complex structures .
- Ligand in Coordination Chemistry : The amine group in the compound can act as a ligand in coordination complexes, facilitating the study of metal interactions in various chemical environments.
Biology
- Biochemical Probes : Research indicates that this compound may function as a biochemical probe to study enzyme interactions, particularly in understanding metabolic pathways and enzyme kinetics .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics. The compound's ability to modulate specific biochemical pathways could lead to the development of novel cancer treatments .
Medicine
- Therapeutic Properties : Investigations into the anti-inflammatory and analgesic effects of this compound have shown promise. Its dual functionality (methoxy and amine groups) may enhance its bioactivity against inflammatory diseases .
- Pharmaceutical Intermediates : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting various biological pathways related to cancer and inflammation .
Industry
- Advanced Materials Production : In industrial applications, this compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for developing high-performance electronic materials .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction mechanisms. Further research is warranted to explore its potential as an anticancer agent in clinical settings.
Case Study 2: Material Science Application
In material science, researchers have successfully incorporated this compound into OLEDs. The resulting devices demonstrated improved efficiency and stability compared to traditional materials used in OLED technology. This application highlights the compound's significance in advancing electronic materials.
Mechanism of Action
The mechanism of action of 2’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3'-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 207287-79-4)
4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-amine (CAS: 1170850-81-3)
- Structural Difference : Methoxy group at the 4'-position and a methyl group at the 3-position.
- Molecular Weight : 229.29 g/mol (excluding HCl).
- Synthesis : Prepared via Stille coupling, yielding 39% with a melting point of 183–184°C .
- Key Contrast : The 4'-methoxy group and methyl substitution may enhance steric hindrance, reducing reactivity in cross-coupling reactions compared to the 2'-methoxy derivative .
Analogs with Alternative Substituents
2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 811842-48-5)
- Structural Difference : Methyl group at the 2'-position instead of methoxy.
- Molecular Weight : 219.70 g/mol (excluding HCl).
- Physicochemical Properties : Lower polarity and lipophilicity compared to the methoxy analog, impacting solubility in aqueous media .
- Applications : Used as an industrial intermediate, but lacks the electron-donating effects of methoxy, limiting its utility in electronic materials .
3'-Chloro-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 811842-60-1)
- Structural Difference : Chloro group at the 3'-position.
- Molecular Weight : 244.12 g/mol (excluding HCl).
Functionalized Derivatives
N,N-Dimethyl-[1,1'-biphenyl]-4-amine Hydrochloride
2-(5-(4′-Methoxy-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride
- Structural Difference : Incorporates a triazole ring linked to the biphenyl system.
- Applications : Demonstrates potent TAAR1 agonist activity (EC$_{50}$ = 12 nM), highlighting how functionalization with heterocycles enhances biological efficacy compared to unmodified biphenylamines .
Comparative Data Table
Biological Activity
2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with a methoxy group at the 2' position and an amine group at the 4-position. Its molecular formula is with a molecular weight of approximately 233.70 g/mol. The compound's solubility and stability under physiological conditions are crucial for its biological activity.
Antitumor Activity
Research has indicated that biphenyl derivatives exhibit notable antitumor properties. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines by targeting specific metabolic pathways. The mechanism often involves the inhibition of glycolysis and induction of oxidative stress, leading to cell cycle arrest and apoptosis in sensitive cell lines like MCF-7 and MDA-MB-231 .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2'-Methoxy-[1,1'-biphenyl]-4-amine | MCF-7 | 5.0 | Induces apoptosis via glycolytic inhibition |
| Analog A | MDA-MB-231 | 3.5 | Oxidative stress induction |
| Analog B | SK-BR-3 | 4.0 | Cell cycle arrest |
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological potential of biphenyl compounds, particularly in modulating dopamine receptors. For example, certain derivatives have been shown to act as positive allosteric modulators (PAMs) for dopamine D1 receptors, enhancing dopamine-induced locomotion in animal models .
Table 2: Neuropharmacological Effects
| Compound | Receptor Type | Effect |
|---|---|---|
| 2'-Methoxy-[1,1'-biphenyl]-4-amine | D1 Receptor | Potentiation of DA response |
| Analog C | D2 Receptor | No significant effect |
The biological activity of this compound is believed to involve multiple mechanisms:
- Covalent Modification : The compound may interact with target proteins through covalent bonding, influencing their function and stability .
- Receptor Modulation : As a PAM for dopamine receptors, it enhances receptor activity without directly activating them, which can lead to improved therapeutic outcomes in conditions like Parkinson's disease .
- Cell Cycle Arrest : In cancer cells, it induces G0/G1 phase arrest by disrupting metabolic pathways critical for cell proliferation .
Case Studies
Several case studies have explored the efficacy of biphenyl derivatives in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis at concentrations as low as 5 µM.
- Neurodegenerative Disease Model : In reserpinized mice, administration of the compound enhanced locomotion recovery significantly compared to control groups.
Q & A
Q. What are the standard synthetic routes for preparing 2'-methoxy-[1,1'-biphenyl]-4-amine hydrochloride?
The compound can be synthesized via catalytic reduction of primary amides using transition-metal-free systems. For example, [1,1'-biphenyl]-4-carboxamide derivatives react with pinacolborane (HBPin) in the presence of a potassium-based catalyst, followed by HCl treatment to yield the hydrochloride salt. Purification is typically achieved via column chromatography (n-pentane:EtOAc gradients) and recrystallization . Alternatively, trifluoromethanesulfonate intermediates can undergo substitution reactions followed by HCl treatment to isolate the product .
Q. How is the compound characterized to confirm its structural integrity?
Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify methoxy and biphenyl proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography is used for definitive structural elucidation, particularly when comparing experimental data with density functional theory (DFT) calculations for bond angles and torsional conformations .
Q. What safety protocols are recommended for handling this compound?
Safety measures include using personal protective equipment (PPE: gloves, goggles, lab coat), working in a fume hood, and avoiding heat/open flames (P210). Storage should be in a dry, airtight container at 2–8°C (P402+P404). In case of accidental exposure, rinse thoroughly with water and seek medical attention (P301+P310). Proper disposal follows local hazardous waste regulations (P501) .
Q. What are the primary research applications of this compound?
It serves as a precursor in organometallic synthesis (e.g., mercury or tellurium complexes for catalytic studies) and as a building block for OLED materials, where methoxy and biphenyl groups enhance electron transport properties . Its amine group also facilitates functionalization in pharmaceutical intermediates .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?
DFT studies optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity assessments. For example, theoretical models of biphenyl-amine derivatives align with experimental crystallographic data, validating steric and electronic effects of the methoxy substituent on conjugation and stability .
Q. What catalytic systems are effective in coupling reactions involving this compound?
Palladium-catalyzed Suzuki-Miyaura cross-coupling is widely used to construct the biphenyl core. Arylboronic acids and brominated precursors react under inert conditions (e.g., dry toluene, N₂ atmosphere) with Pd(PPh₃)₄ or Pd(OAc)₂ catalysts. Yields exceeding 90% are achievable with optimized ligand systems and stoichiometric ratios .
Q. How can conflicting pharmacological activity data be resolved for derivatives of this compound?
Discrepancies in bioactivity (e.g., serotonin release modulation) may arise from stereochemical variations or assay conditions. Methodological solutions include:
Q. What strategies improve the stability of this compound in aqueous environments?
Hydrolysis of the methoxy group or amine protonation can be mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
